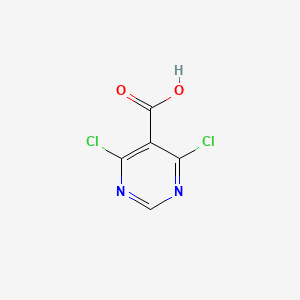

4,6-Dichloropyrimidine-5-carboxylic acid

Vue d'ensemble

Description

4,6-Dichloropyrimidine-5-carboxylic acid, also known as DCPCA, is a major intermediate in the synthesis of numerous pharmaceuticals and agrochemicals. It is a versatile building block for the synthesis of a variety of organic molecules, including drugs, herbicides, and insecticides. DCPCA is a key intermediate in the synthesis of a range of pharmaceuticals and agrochemicals, including the herbicide glyphosate, the insecticide cypermethrin, and the antiviral drug acyclovir. DCPCA is also used in the synthesis of other drugs, such as the antifungal drug fluconazole, the antimalarial drug artemisinin, and the antiparasitic drug ivermectin.

Applications De Recherche Scientifique

Cocrystal Formation and Structural Analysis

- Research into cocrystals involving pyrimidine derivatives has led to the identification of various hydrogen bonding arrangements and crystal structures. Studies have prepared and characterized cocrystals involving 4,6-dichloropyrimidine derivatives with carboxylic acids, revealing insights into proton-accepting sites and hydrogen bonding patterns, which are essential for understanding molecular recognition and assembly processes (Rajam et al., 2018).

Synthesis of Novel Derivatives

- The chemical reactivity of 4,6-dichloropyrimidine-5-carboxylic acid has been exploited to generate various novel compounds. For instance, its transformation into 5-carboxylic acids through reactions with isopropylmagnesium chloride or butyllithium followed by carboxylation has been studied, demonstrating the compound's versatility in synthetic organic chemistry (Schlosser, Lefebvre, & Ondi, 2006).

Development of Antimicrobial Agents

- Synthesis pathways involving this compound have been optimized to produce derivatives with potential fungicidal properties, indicating its role in developing new antimicrobial agents (Тумкявичюс, Урбонас, & Вайнилавичюс, 2013).

Green Synthesis Approaches

- An improved and environmentally friendly synthesis route for 4,6-dichloropyrimidines has been reported, highlighting the importance of using less toxic reactants and conditions that align with green chemistry principles (Opitz, Sulger, Daltrozzo, & Koch, 2015).

Exploration of Pyrimidine-Based Nucleosides

- The compound's reactivity has been utilized to synthesize pyrimidine-based nucleosides, showing significant biological activities. Such studies are crucial for the development of novel therapeutic agents, especially those targeting genetic materials and processes (Zinchenko et al., 2017).

Mécanisme D'action

Target of Action

It is used as an intermediate in pharmaceutical synthesis , suggesting it may interact with various biological targets depending on the specific drug it is used to produce.

Mode of Action

As an intermediate in pharmaceutical synthesis , its interaction with its targets and the resulting changes would depend on the specific drug it is used to produce.

Biochemical Pathways

As an intermediate in pharmaceutical synthesis , it may be involved in various biochemical pathways depending on the specific drug it is used to produce.

Pharmacokinetics

As an intermediate in pharmaceutical synthesis , its pharmacokinetic properties would likely be influenced by the specific drug it is used to produce.

Result of Action

As an intermediate in pharmaceutical synthesis , its effects would depend on the specific drug it is used to produce.

Action Environment

As an intermediate in pharmaceutical synthesis , these factors would likely be influenced by the specific drug it is used to produce.

Safety and Hazards

Orientations Futures

While specific future directions for the use of 4,6-Dichloropyrimidine-5-carboxylic acid are not mentioned in the search results, its use as a substrate in the synthesis of N-terminal surrogate in amino acid and peptide analogues suggests potential applications in the development of new pharmaceuticals .

Analyse Biochimique

Biochemical Properties

4,6-Dichloropyrimidine-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it is known to act as an intermediate in the synthesis of pharmaceutical compounds . The interactions of this compound with biomolecules are primarily through its functional groups, which can form hydrogen bonds and other non-covalent interactions with enzymes and proteins .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in metabolic pathways . Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . These interactions can lead to changes in enzyme activity, which in turn affect various biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored under appropriate conditions, such as at -20°C . It can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have sustained effects on cellular function, although the extent of these effects may diminish as the compound degrades .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, at very high doses, this compound can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites . These interactions can influence the levels of various metabolites within the cell, thereby affecting overall metabolic flux. The compound’s role in metabolic pathways underscores its importance in biochemical research and pharmaceutical applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound within the cell is crucial for its activity and function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for its activity, as it allows the compound to interact with specific biomolecules within the cell.

Propriétés

IUPAC Name |

4,6-dichloropyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O2/c6-3-2(5(10)11)4(7)9-1-8-3/h1H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGBLYFGHJNGQBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647535 | |

| Record name | 4,6-Dichloropyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87600-98-4 | |

| Record name | 4,6-Dichloropyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Dichloropyrimidine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Bromomethyl)benzo[d]oxazole](/img/structure/B1343867.png)

![5-{[(Tert-butoxycarbonyl)amino]methyl}-2-furoic acid](/img/structure/B1343870.png)